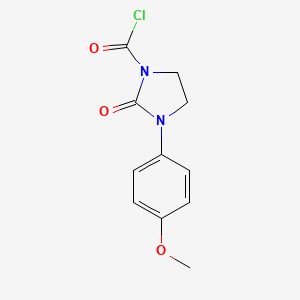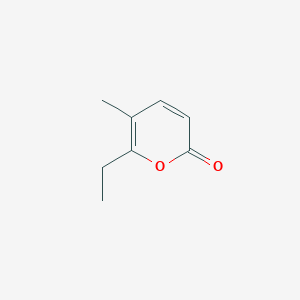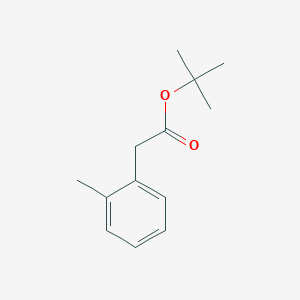
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a 4-methoxyphenyl group attached to the imidazolidine ring, which is further substituted with a carbonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride typically involves the reaction of 4-methoxyphenyl isocyanate with an appropriate imidazolidine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reagent concentration, mixing speed, and temperature control are closely monitored to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the imidazolidine ring or the methoxyphenyl group.
Hydrolysis: The carbonyl chloride group is susceptible to hydrolysis, resulting in the formation of the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, which react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxyphenyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the imidazolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis of the carbonyl chloride group results in a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl group may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-methyl ester: Contains a methyl ester group in place of the carbonyl chloride group.
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-thiol: Features a thiol group instead of the carbonyl chloride group.
Uniqueness
3-(4-Methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride is unique due to the presence of the reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propiedades
Número CAS |
62868-37-5 |
|---|---|
Fórmula molecular |
C11H11ClN2O3 |
Peso molecular |
254.67 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-2-oxoimidazolidine-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClN2O3/c1-17-9-4-2-8(3-5-9)13-6-7-14(10(12)15)11(13)16/h2-5H,6-7H2,1H3 |
Clave InChI |
KVKUKAKDRIYBEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(C2=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazin-3-OL](/img/structure/B14517778.png)

![[Bis(methylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14517791.png)
![7-Methyl-1-phenyl-8-oxabicyclo[3.2.1]octane](/img/structure/B14517795.png)
![1-[Bis[(4-chlorophenyl)selanyl]methylselanyl]-4-chlorobenzene](/img/structure/B14517800.png)
![2-[3-(Furan-2-carbonyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14517805.png)

![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.11]heptadecane](/img/structure/B14517822.png)



![[2-[2-(Butylaminomethyl)phenyl]sulfanylphenyl]methanol;hydrochloride](/img/structure/B14517847.png)

